molecular formula C21H26O2 B12421962 Altrenogest 19,19,20,21,21-d5

Altrenogest 19,19,20,21,21-d5

Cat. No.: B12421962
M. Wt: 315.5 g/mol
InChI Key: VWAUPFMBXBWEQY-NSGAWIOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Altrenogest-d5, also known as Allyltrenbolone-d5, is a deuterated form of Altrenogest. Altrenogest is a synthetic progestin belonging to the 19-nortestosterone group. It is widely used in veterinary medicine to suppress or synchronize estrus in horses and pigs . The deuterated form, Altrenogest-d5, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Altrenogest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Altrenogest-d5 involves the incorporation of deuterium atoms into the Altrenogest molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure .

Industrial Production Methods

Industrial production of Altrenogest-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Altrenogest-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Altrenogest-d5. These derivatives are often used to study the metabolic pathways and biological activities of the parent compound .

Scientific Research Applications

Altrenogest-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Altrenogest-d5 exerts its effects by binding to progesterone receptors in the target tissues. This binding inhibits the secretion of gonadotropin-releasing hormone from the hypothalamus, which in turn suppresses the release of luteinizing hormone from the pituitary gland. This suppression prevents ovulation and maintains pregnancy in animals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Altrenogest-d5 is unique due to its deuterated nature, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides stability and allows for precise tracking of the compound in biological systems .

Properties

Molecular Formula

C21H26O2

Molecular Weight

315.5 g/mol

IUPAC Name

(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1/i1D2,3D,10D2

InChI Key

VWAUPFMBXBWEQY-NSGAWIOXSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O)[2H]

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O

Origin of Product

United States

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